![molecular formula C25H26N6 B2913895 2-methyl-3-phenyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 896595-22-5](/img/structure/B2913895.png)
2-methyl-3-phenyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-phenyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H26N6 and its molecular weight is 410.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-methyl-3-phenyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Anticancer Properties
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit various cancer cell lines. In particular, studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 12.5 | Induction of apoptosis |
MCF-7 (Breast) | 15.3 | Inhibition of cell proliferation |
HeLa (Cervical) | 10.8 | Modulation of PI3K/Akt pathway |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes relevant to disease processes:
- Cyclooxygenase (COX) Inhibition : The compound exhibits selective inhibition against COX-II, which is crucial in inflammatory processes. The IC50 values for COX-I and COX-II were found to be significantly different, indicating potential for reduced side effects compared to non-selective NSAIDs .
- Protein Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, although further research is needed to elucidate these pathways .
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Selectivity Ratio (COX-II/COX-I) |
---|---|---|
COX-I | 20.0 | 1 |
COX-II | 0.52 | 38.46 |
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Modifications at various positions on the pyrazolo ring and the piperazine moiety have been shown to significantly affect potency and selectivity.
Key Findings:
- Substituents on the phenyl group enhance anticancer activity.
- The presence of a pyridinyl group contributes to improved enzyme inhibition profiles.
- Alterations in the piperazine ring can modulate pharmacokinetic properties such as solubility and bioavailability .
Case Studies
Several studies have explored the therapeutic potential of this compound in preclinical models:
- In Vivo Studies : In animal models, administration of the compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent .
- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics may enhance efficacy while reducing resistance mechanisms observed with monotherapy .
Propiedades
IUPAC Name |
11-methyl-10-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6/c1-18-23(19-8-3-2-4-9-19)24-27-21-11-7-10-20(21)25(31(24)28-18)30-16-14-29(15-17-30)22-12-5-6-13-26-22/h2-6,8-9,12-13H,7,10-11,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMKVIOQZQNQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)C6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.